8-Chloro-1-oxoisochromane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Its unique properties make it a promising candidate for drug development, material synthesis, and biological studies.

Métodos De Preparación

The synthesis of 8-Chloro-1-oxoisochromane-3-carboxylic acid typically involves several steps, including the chlorination of isochromanone derivatives and subsequent carboxylation. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

8-Chloro-1-oxoisochromane-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

8-Chloro-1-oxoisochromane-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for synthesizing various complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Researchers are exploring its potential as a drug candidate for treating various diseases.

Industry: It is used in the synthesis of materials with specific properties for industrial applications.

Mecanismo De Acción

The mechanism of action of 8-Chloro-1-oxoisochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

8-Chloro-1-oxoisochromane-3-carboxylic acid can be compared with other similar compounds, such as:

1-oxoisochromane-3-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and applications.

5-Chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid: Contains additional functional groups that may confer different properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Actividad Biológica

8-Chloro-1-oxoisochromane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

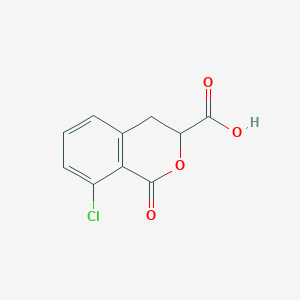

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a chloro substituent, a carbonyl group, and a carboxylic acid functional group, contributing to its diverse biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, indicating its potential as a therapeutic agent for inflammatory diseases. The exact mechanism of action is still under investigation but may involve modulation of NF-kB signaling pathways.

Antioxidant Activity

This compound has also been evaluated for its antioxidant activity . It scavenges free radicals effectively, which could provide protective effects against oxidative stress-related conditions.

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To assess the impact on cytokine production.

- Findings : Treatment with the compound resulted in a 40% reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

-

Antioxidant Activity Assessment :

- Objective : To measure free radical scavenging ability.

- Findings : The compound demonstrated an IC50 value of 25 µg/mL in DPPH radical scavenging assays, suggesting strong antioxidant properties.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli (MIC: 50-100 µg/mL) | Disruption of cell membranes |

| Anti-inflammatory | Reduces TNF-alpha by 40% | Modulation of NF-kB signaling |

| Antioxidant | IC50 = 25 µg/mL in DPPH assay | Free radical scavenging |

Propiedades

IUPAC Name |

8-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4/c11-6-3-1-2-5-4-7(9(12)13)15-10(14)8(5)6/h1-3,7H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPYSHXRPSTNOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.